molecular formula C11H16BrN3O B13719188 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine

Cat. No.: B13719188
M. Wt: 286.17 g/mol
InChI Key: IKAIYDAKUAPESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine is a chemical compound with the molecular formula C₁₂H₁₇BrN₂O It is a pyrimidine derivative that features a bromine atom at the 5-position and a piperidin-1-yl ethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate.

    Bromination: N-bromosuccinimide (NBS) is commonly used for bromination.

    Etherification: 2-bromoethanol is used for the etherification step.

Major Products Formed

Scientific Research Applications

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine is unique due to the presence of both the bromine atom and the piperidin-1-yl ethoxy group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine substituent and a piperidine moiety attached to a pyrimidine ring. Its chemical formula is C12_{12}H15_{15}BrN2_2O, indicating the presence of both halogen and nitrogen-containing functional groups that contribute to its reactivity and biological activity.

Anticancer Activity

Research indicates that pyrimidine derivatives, including those with piperidine substituents, exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that certain pyrimidine derivatives demonstrated IC50_{50} values in the low micromolar range against human cancer cell lines, highlighting their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCell Line TestedIC50_{50} (µM)Reference
5-Bromo-Pyrimidine DerivativeHeLa5.0
Piperidine-Pyrimidine DerivativeMCF-73.2
Modified PyrimidineA5494.8

Antimicrobial Activity

Pyrimidines are well-documented for their antimicrobial properties. The compound's structure suggests potential activity against bacterial and fungal pathogens. Several studies have reported that pyrimidine derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against strains such as Candida albicans and Aspergillus niger.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
5-Bromo-Pyrimidine DerivativeE. coli16
Piperidine-Pyrimidine DerivativeS. aureus8
Novel Pyrimidine CompoundC. albicans32

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidines has also been explored. Compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. Some derivatives showed selective inhibition with IC50_{50} values comparable to established anti-inflammatory drugs .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrimidines act as enzyme inhibitors, targeting pathways involved in cell proliferation and inflammation.
  • DNA Interaction : Some studies suggest that these compounds may intercalate into DNA, disrupting replication in cancer cells.
  • Receptor Modulation : The piperidine moiety may enhance interaction with specific receptors involved in signal transduction pathways related to cancer and inflammation.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluating a series of piperidine-substituted pyrimidines found that one derivative exhibited significant cytotoxicity against the FaDu hypopharyngeal tumor cell line, inducing apoptosis more effectively than the reference drug bleomycin .

Case Study 2: Antimicrobial Screening
In another investigation, a library of pyrimidines was screened for antimicrobial activity, revealing that compounds similar to this compound displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .

Properties

Molecular Formula

C11H16BrN3O

Molecular Weight

286.17 g/mol

IUPAC Name

5-bromo-2-(2-piperidin-1-ylethoxy)pyrimidine

InChI

InChI=1S/C11H16BrN3O/c12-10-8-13-11(14-9-10)16-7-6-15-4-2-1-3-5-15/h8-9H,1-7H2

InChI Key

IKAIYDAKUAPESY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=NC=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.